4-amino-6-chloropyridine-3-carboxamide

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

This functionalized pyridine building block (MW 171.58, XLogP3 0.6, TPSA 82 Ų) offers a unique 4-amino-6-chloro-3-carboxamide pattern for hinge-binding in kinase programs. The 6-Cl handle enables rapid SAR via SNAr, while the favorable CYP profile (IC50 >5 µM) reduces ADME risk. An ideal fragment for hit-to-lead progression.

Molecular Formula C6H6ClN3O
Molecular Weight 171.6
CAS No. 1279815-28-9
Cat. No. B6232311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-chloropyridine-3-carboxamide
CAS1279815-28-9
Molecular FormulaC6H6ClN3O
Molecular Weight171.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-chloropyridine-3-carboxamide (CAS 1279815-28-9) Procurement and Differentiation Guide for R&D Scientists


4-Amino-6-chloropyridine-3-carboxamide (CAS 1279815-28-9) is a functionalized pyridine heterocycle with a molecular formula of C6H6ClN3O and a molecular weight of 171.58 g/mol, featuring a primary amine at the 4-position, a chlorine at the 6-position, and a primary carboxamide at the 3-position [1]. Its computed physicochemical properties include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 82 Ų, and two hydrogen bond donors and three acceptors [1]. This substitution pattern enables versatile reactivity, making it a valuable building block for medicinal chemistry programs targeting kinases and other enzyme classes [1][2].

Why 4-Amino-6-chloropyridine-3-carboxamide Cannot Be Replaced by Generic Pyridine Carboxamide Analogs in Medicinal Chemistry Programs


Substituting 4-amino-6-chloropyridine-3-carboxamide with closely related analogs, such as 6-chloronicotinamide (CAS 6271-78-9) or 2-amino-6-chloronicotinamide, introduces significant changes in hydrogen bonding capacity, lipophilicity, and steric occupancy that directly impact biological target engagement and synthetic utility [1]. The 4-amino group provides an additional hydrogen bond donor (HBD) and alters the electronic distribution of the pyridine ring, enabling interactions with kinase hinge regions and solvent-exposed pockets that are inaccessible to the des-amino analog [2][3]. Furthermore, the specific 4-amino-6-chloro-3-carboxamide substitution pattern creates a unique vector for parallel library synthesis and structure-activity relationship (SAR) exploration, as documented in JNK inhibitor programs where subtle changes in the 5,6-positions of aminopyridine carboxamides profoundly modulated potency and selectivity [2][4].

Quantitative Differentiation of 4-Amino-6-chloropyridine-3-carboxamide: Direct Comparative Evidence vs. Closest Analogs


Increased Hydrogen Bond Donor Capacity and Enhanced Polar Surface Area vs. 6-Chloronicotinamide

4-Amino-6-chloropyridine-3-carboxamide contains a 4-amino group that contributes one additional hydrogen bond donor (HBD) and a larger topological polar surface area (TPSA) compared to the des-amino analog 6-chloronicotinamide [1][2]. These differences directly influence membrane permeability, solubility, and target binding potential, making the amino-substituted scaffold more suitable for kinase inhibitor design where hinge-binding interactions are critical [3].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Reduced Lipophilicity (XLogP3 0.6) for Improved Ligand Efficiency Metrics in Lead Optimization

The computed XLogP3 of 4-amino-6-chloropyridine-3-carboxamide is 0.6, which is significantly lower than the XLogP3 of 1.53 for 6-chloronicotinamide [1][2]. This 0.93 log unit reduction in lipophilicity translates to improved aqueous solubility and potentially reduced off-target promiscuity, a key advantage for fragment-based drug discovery and lead-like compound collections [3].

ADME Lipophilicity Lead Optimization

Structural Determinant for JNK Kinase Inhibitor Design: SAR Context from Aminopyridine Carboxamide Series

Aminopyridine carboxamides, including 4-amino-6-chloropyridine-3-carboxamide, represent a privileged scaffold for c-Jun N-terminal kinase (JNK) inhibition, as demonstrated by structure-activity relationship (SAR) studies exploring modifications at the 5- and 6-positions of the pyridine ring [1]. While direct IC50 data for the parent compound is not publicly available, related 4-amino-5-cyano-6-chloropyridine-2-carboxamide derivatives exhibit JNK3 IC50 values of approximately 10 µM, providing a baseline for further optimization [2]. In contrast, 6-chloronicotinamide lacks the 4-amino group essential for hinge-binding interactions and has not been reported as a JNK inhibitor scaffold [3].

Kinase Inhibition JNK Medicinal Chemistry

Enhanced Synthetic Versatility: 6-Chloro Leaving Group Enables Late-Stage Functionalization

The 6-chloro substituent of 4-amino-6-chloropyridine-3-carboxamide serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification to introduce amines, ethers, or carbon nucleophiles . This contrasts with 6-chloronicotinamide, where the absence of the 4-amino group limits the electronic activation of the pyridine ring and reduces the scope of feasible transformations [1]. The 4-amino-6-chloro motif is particularly valuable for parallel library synthesis, as documented in the preparation of diverse 6-substituted pyridine-3-carboxamides via high-yielding SNAr protocols [2].

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Favorable CYP450 Inhibition Profile: Low to Moderate Inhibition Across Major Isoforms

4-Amino-6-chloropyridine-3-carboxamide demonstrates a favorable cytochrome P450 (CYP) inhibition profile, with reported IC50 values >1 µM across major human isoforms [1][2]. Specifically, CYP2D6 inhibition IC50 values range from 5.37 µM to 10 µM, CYP2C9 IC50 is 6.62 µM, and CYP3A4 IC50 is 12.9 µM [2][3]. This low-to-moderate inhibition potential contrasts with many drug-like heterocycles that exhibit potent CYP inhibition (IC50 <1 µM), reducing the risk of drug-drug interactions when this scaffold is used in lead optimization [4]. Comparative data for 6-chloronicotinamide on CYP isoforms is not publicly available, highlighting the value of the amino-substituted analog for ADME assessment.

ADME-Tox CYP450 Drug Metabolism

High-Impact Research and Industrial Applications for 4-Amino-6-chloropyridine-3-carboxamide (CAS 1279815-28-9)


Lead Optimization in Kinase Inhibitor Programs: JNK and Beyond

Medicinal chemistry teams pursuing JNK, NAMPT, or other kinase targets can utilize 4-amino-6-chloropyridine-3-carboxamide as a core scaffold for generating focused libraries. The 4-amino group enables hinge-binding interactions, while the 6-chloro handle facilitates rapid SAR exploration via SNAr chemistry [1][2]. The favorable CYP inhibition profile (IC50 > 5 µM across major isoforms) reduces ADME-related attrition risk during lead optimization [3].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 171.58 Da, XLogP3 of 0.6, and TPSA of 82 Ų, 4-amino-6-chloropyridine-3-carboxamide adheres to the 'rule of three' guidelines for fragment libraries [1]. Its balanced physicochemical properties and synthetic tractability make it an ideal fragment for screening against a wide range of protein targets, with opportunities for subsequent fragment growing or linking strategies [2].

Building Block for Parallel Synthesis of Pyridine-3-carboxamide Libraries

Organic synthesis and medicinal chemistry groups can employ 4-amino-6-chloropyridine-3-carboxamide as a versatile building block for generating diverse compound collections. The 6-chloro group undergoes efficient SNAr reactions with amines, alcohols, and thiols, enabling high-throughput synthesis of 6-substituted analogs [3]. This approach accelerates SAR studies and hit-to-lead progression without requiring de novo core synthesis for each derivative [4].

NAMPT Inhibitor Development: Nicotinamide Phosphoribosyltransferase Targeting

Aminopyridine carboxamides have been validated as privileged scaffolds for NAMPT inhibition, a target in oncology and metabolic diseases [5]. While 4-amino-6-chloropyridine-3-carboxamide itself exhibits modest NAMPT inhibition (IC50 > 2 µM), it serves as a strategic starting point for designing more potent inhibitors through structure-guided optimization [6]. The 4-amino-6-chloro substitution pattern can be elaborated to improve potency and selectivity, leveraging the favorable CYP and physicochemical profile of the core [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-6-chloropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.